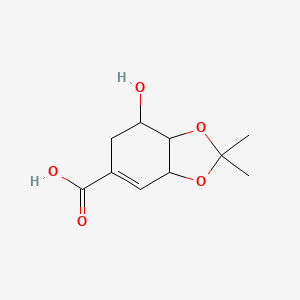

3,4-O-Isopropylidene shikimic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILATNHSTHZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920057 | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90927-40-5 | |

| Record name | 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Shikimic Acid Chemistry and the Shikimate Pathway

To appreciate the significance of 3,4-O-Isopropylidene shikimic acid, one must first understand its parent compound, shikimic acid. Shikimic acid is a key metabolic intermediate in the shikimate pathway, a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgwikipedia.org This pathway is absent in animals, rendering these aromatic amino acids essential components of their diet. wikipedia.org The name "shikimic acid" is derived from the Japanese flower shikimi (Illicium anisatum), from which it was first isolated in 1885. illinois.edu

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of enzymatic transformations to yield chorismic acid, the precursor to the aforementioned aromatic amino acids. wikipedia.orgnih.gov Shikimic acid itself is a highly functionalized cyclohexene (B86901) ring bearing three hydroxyl groups and a carboxylic acid moiety, presenting a dense array of stereocenters. nih.govnih.gov

This compound is a synthetically modified version of shikimic acid where the hydroxyl groups at the C-3 and C-4 positions are protected by an isopropylidene ketal. This protection is a deliberate and crucial step in organic synthesis, serving to mask the reactivity of these two specific hydroxyl groups while leaving the C-5 hydroxyl group and the carboxylic acid available for further chemical manipulation. The introduction of the isopropylidene group is typically achieved by reacting shikimic acid with acetone (B3395972) or a related reagent under acidic conditions. This selective protection is foundational to its utility in multi-step syntheses.

Significance As a Versatile Chiral Synthetic Intermediate

Derivation from Shikimic Acid Precursors

The creation of this compound involves the protection of the cis-diol at the C3 and C4 positions of the shikimic acid backbone. This is a common strategy in organic synthesis to selectively mask reactive functional groups while other parts of the molecule are modified. The isopropylidene group, forming a cyclic ketal, serves as an effective protecting group for 1,2-diols. google.com The reaction typically involves treating shikimic acid with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. orgsyn.org This transformation yields the target molecule, which has been isolated as a natural product from plants like Hypericum wightianum and investigated for its biological activities, including potential therapeutic effects in experimental colitis. medchemexpress.comnih.gov

Origin of Shikimic Acid from Natural Sources (e.g., Illicium verum)

Shikimic acid is a vital biochemical metabolite found in plants and microorganisms. wikipedia.org Historically and for industrial-scale production, the primary natural source of shikimic acid is the fruit of the Chinese star anise (Illicium verum). nih.govfrontiersin.orgnih.gov The seeds of this plant contain a high concentration of shikimic acid, with extraction yields reported to be between 2% and 7% of the dry weight. nih.govfrontiersin.org This plant, native to southern China and northern Vietnam, became the principal source for the pharmaceutical industry, particularly for the synthesis of the antiviral drug oseltamivir (B103847). nih.govechemcom.com The extraction from Illicium verum is a multi-step process, and it takes approximately 30 kg of seeds to produce 1 kg of shikimic acid. nih.gov

While star anise is the most commercially viable source, shikimic acid is also found in various other plants, including sweetgum trees, pine needles, and the fern Pteridium aquilinum. echemcom.com

| Plant Source | Common Name | Typical Shikimic Acid Yield |

| Illicium verum | Chinese Star Anise | 2-7% (dry weight) nih.govfrontiersin.org |

| Liquidambar styraciflua | Sweetgum | ~1.5% wikipedia.org |

| Pinus species | Pine | Variable echemcom.com |

Microbial and Biotechnological Production Routes for Shikimic Acid

Given the fluctuating supply and cost associated with its extraction from plant sources, microbial fermentation has emerged as a critical alternative for producing shikimic acid. nih.gov The shikimate pathway, a seven-step metabolic route for the biosynthesis of aromatic amino acids, is present in many microorganisms but not in animals. wikipedia.orgnih.gov By applying metabolic engineering techniques to bacteria like Escherichia coli and Bacillus subtilis, researchers have developed strains capable of overproducing shikimic acid. frontiersin.orggoogle.com

These strategies typically involve:

Blocking Downstream Metabolism: Deleting or inactivating the genes for shikimate kinase (aroK and aroL in E. coli), the enzyme that converts shikimic acid to its phosphate, causes shikimic acid to accumulate. mdpi.comacs.org

Increasing Carbon Flow: Overexpressing key enzymes in the pathway, such as DAHP synthase and shikimate dehydrogenase, channels more carbon from central metabolism (e.g., glucose) toward shikimic acid production. frontiersin.orgacs.org

Optimizing Precursor Supply: Enhancing the availability of the initial precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is crucial for high yields. frontiersin.orgnih.gov

These biotechnological routes have achieved significant success, with engineered E. coli strains producing shikimic acid at titers as high as 87 g/L in fed-batch fermentations. frontiersin.org This makes microbial fermentation a competitive and reliable method for industrial-scale production. nih.gov

| Microorganism | Production Titer | Key Engineering Strategy |

| Escherichia coli | Up to 87 g/L frontiersin.org | Overexpression of aroF, tktA, aroE; inactivation of aroK, aroL. frontiersin.orgacs.org |

| Corynebacterium glutamicum | Up to 141 g/L (growth-arrested cells) frontiersin.org | Overexpression of shikimate pathway genes. frontiersin.org |

| Bacillus subtilis | Not specified | Deletion of 5-enolpyruvylshikimate-3-phosphate synthase. google.com |

Chemical Synthesis Strategies for Shikimic Acid Precursors

Beyond extraction and fermentation, total chemical synthesis offers a route to shikimic acid, providing access to analogues and labeled compounds for research. These methods often start from readily available chiral molecules.

Synthetic Approaches from (-)-Quinic Acid

Quinic acid, which is more abundant and readily available from sources like Cinchona bark than shikimic acid, can be chemically converted to shikimic acid. acs.org This transformation provides an alternative pathway to the less common precursor. A concise, controlled synthesis has been developed starting from a synthetic equivalent of (R)-4-hydroxycyclohex-2-enone to produce both (-)-quinic acid and (-)-shikimic acid, highlighting the close chemical relationship between these two hydroaromatic compounds. rsc.org

Diels-Alder Cycloaddition Strategies

The first total synthesis of (±)-shikimic acid, achieved in 1960, utilized a Diels-Alder cycloaddition to construct the six-membered ring system. dtic.milcore.ac.uk This key reaction involved the annulation of a suitable diene and dienophile. Subsequent steps, including oxidation to install the cis-diol functionality, protection, and deprotection, led to the racemic product. dtic.mil This foundational work demonstrated the power of cycloaddition reactions in accessing the shikimate core structure.

Synthesis from Carbohydrate Precursors

The chiral pool of carbohydrates provides an excellent starting point for the enantioselective synthesis of shikimic acid, leveraging their inherent stereochemistry. dtic.mil Syntheses have been successfully accomplished using optically pure carbohydrates such as D-mannose, D-ribose, and D-lyxose as the chiral precursors. dtic.mil The shikimate pathway itself begins with the condensation of two carbohydrate-derived metabolites, phosphoenolpyruvate and erythrose-4-phosphate, underscoring the natural link between carbohydrate metabolism and shikimic acid biosynthesis. pharmacyinfoline.comoup.com

Stereodivergent Syntheses of Shikimic Acid Isomers

Shikimic acid, a cornerstone chiral precursor in synthetic organic chemistry, is naturally available primarily as the (−)-enantiomer. google.combaranlab.org However, access to its various stereoisomers is crucial for developing novel bioactive molecules and exploring diverse chemical space. While (−)-shikimic acid itself is a vital starting material for many syntheses, its seven other stereoisomers are not readily obtainable from natural sources. researchgate.net This scarcity necessitates the development of stereodivergent synthetic strategies, which allow for the creation of multiple stereoisomers from a single starting material.

One notable example is the enantiospecific synthesis of (−)-5-epi-shikimic acid, an isomer of the natural product. This process can begin from a different chiral pool, such as D-ribose. In such a synthesis, an intramolecular cycloaddition is a key step, and interestingly, the resulting intermediate can also be used to synthesize natural (−)-shikimic acid, demonstrating a divergent approach. hw.ac.uk These strategies are vital as they provide access to a broader range of polyhydroxy-cyclohexenoid structures, which are scaffolds for numerous biologically active compounds. researchgate.net The ability to generate these isomers opens avenues for creating analogues of important drugs and probing structure-activity relationships.

Formation of the 3,4-O-Isopropylidene Protecting Group

The protection of hydroxyl groups is a fundamental strategy in the multi-step synthesis of complex molecules derived from shikimic acid. The isopropylidene group, forming a cyclic ketal (an acetonide), is a commonly used protecting group for 1,2-diols due to its stability in neutral and basic conditions and its ease of removal under mild acidic conditions. researchgate.net The formation of this compound is a targeted modification that selectively blocks two of the three hydroxyl groups, facilitating further chemical transformations at the C5 hydroxyl group or the carboxylic acid. nih.gov

Regioselective Protection of Vicinal Diols

The structure of shikimic acid features three secondary hydroxyl groups at positions C3, C4, and C5. The hydroxyls at C3 and C4 constitute a vicinal diol—hydroxyl groups on adjacent carbon atoms. Specifically, these two groups are in a cis orientation relative to the cyclohexene (B86901) ring. core.ac.uk This geometric arrangement is highly favorable for the formation of a five-membered cyclic ketal ring with acetone or its equivalents, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.

The reaction is highly regioselective for the 3,4-diol over the 4,5-diol. The 4,5-diol has a trans relationship, making it sterically impossible to form a five-membered acetal ring. Therefore, the reaction with an acetonide-forming reagent selectively protects the cis-diol at the C3 and C4 positions. This regioselectivity is a critical feature exploited in the synthetic manipulation of shikimic acid, allowing chemists to differentiate between the hydroxyl groups without a complex series of protection and deprotection steps. This type of selective protection is a well-established method for vicinal diols in related polyol and carbohydrate chemistry. google.com

Below is a table summarizing a typical reaction for the formation of the isopropylidene acetal.

| Reactant | Reagent | Catalyst | Product | Yield |

| (-)-Shikimic acid | 2,2-Dimethoxypropane in Acetone | p-Toluenesulfonic acid | This compound | High |

Table 1: Representative synthesis of this compound. Conditions are illustrative of a common method for acetonide formation.

Stereochemical Control in Protecting Group Installation

The installation of the 3,4-O-isopropylidene group is under strict stereochemical control, dictated by the pre-existing stereochemistry of the shikimic acid molecule. The formation of the cyclic ketal occurs with retention of the configuration at the C3 and C4 stereocenters. rsc.org The cis relationship of the C3 and C4 hydroxyl groups is a prerequisite for the reaction to proceed efficiently. core.ac.uk

The mechanism involves the protonation of acetone or its equivalent, followed by nucleophilic attack from one of the hydroxyl groups. A second intramolecular nucleophilic attack from the adjacent hydroxyl group, with subsequent loss of water, closes the five-membered ring. This intramolecular cyclization can only occur when the diols are on the same face of the ring. The rigid stereochemical nature of this reaction ensures that the isopropylidene group is installed on the same face as the two hydroxyl groups, preserving the stereochemical integrity of the chiral centers. This inherent control is a key advantage of using cyclic protecting groups for cis-diols in stereochemically complex systems like shikimic acid. baranlab.org

Chemical Reactivity and Derivatization Strategies of 3,4 O Isopropylidene Shikimic Acid

Functional Group Interconversions and Transformations

The strategic derivatization of 3,4-O-isopropylidene shikimic acid hinges on the selective reactivity of its distinct functional groups. Chemists have developed a variety of methods to modify the carboxyl, olefin, and hydroxyl moieties, paving the way for diverse synthetic applications.

The carboxylic acid at the C-1 position is a primary site for modification, most commonly through esterification. This transformation is often performed on shikimic acid before the isopropylidene protection step. For instance, treating (-)-shikimic acid with thionyl chloride in anhydrous methanol (B129727) yields methyl (-)-shikimate, which can then be reacted with 2,2-dimethoxypropane (B42991) to afford methyl (3R,4S,5R)-3,4-O-isopropylidene shikimate. nih.govacs.org This methyl ester serves as a versatile precursor for further transformations. nih.gov

The ester group itself can be further modified. For example, the methyl ester of a silylated diol derivative of isopropylidene shikimate can be selectively reduced to a primary alcohol using sodium borohydride (B1222165), demonstrating chemoselectivity where the α-hydroxy group directs the reduction. acs.orgresearchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (-)-Shikimic acid | Thionyl chloride, Anhydrous methanol, Reflux | Methyl (-)-shikimate | 97% | nih.govacs.org |

| Methyl (-)-shikimate | 2,2-Dimethoxypropane, p-Toluenesulfonic acid, Ethyl acetate, Room temp. | Methyl (3R,4S,5R)-3,4-O-isopropylidene shikimate | 95% | nih.govacs.org |

| Methyl (1S,2R,3S,4S,5R)-5-Benzoyloxy-2-(tert-butyldimethylsilyloxy)-3,4-isopropylidenedioxy-1-hydroxy-cyclohexane-1-carboxylate | NaBH₄, CH₂Cl₂/CH₃OH (3:1), Room temp. | Corresponding diol (pinacol) | 89% | acs.orgresearchgate.net |

The C-1/C-2 double bond in the 3,4-O-isopropylidene shikimate core is susceptible to various addition reactions, often proceeding with high stereoselectivity. A notable transformation is the stereoselective dihydroxylation of the α,β-unsaturated ester. Using a ruthenium trichloride (B1173362) (RuCl₃) catalyst with sodium periodate, the double bond of a C-5 benzoylated methyl isopropylidene shikimate can be dihydroxylated. nih.govresearchgate.net The reaction produces a diol with the new hydroxyl groups oriented on the face opposite to the sterically demanding isopropylidene group. researchgate.net

Epoxidation of the double bond is another key transformation. A related derivative, methyl (3R,4R)-4-chloro-5-hydroxy-3-(methanesulfonyloxy)cyclohex-1-ene-1-carboxylate, readily forms an epoxide upon treatment with potassium carbonate in methanol. acs.org Furthermore, oxidative cleavage of the double bond in shikimic acid derivatives can be achieved using methods like the Lemieux–Johnson oxidation, leading to dicarbonyl compounds that are versatile intermediates for further synthesis. researchgate.net

| Starting Material | Reagents and Conditions | Transformation | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl (3R,4S,5R)-3,4-O-isopropylidene-5-O-benzoyl shikimate | RuCl₃, NaIO₄, CH₃CN/EtOAc/H₂O, -5 °C | Dihydroxylation | Methyl (1S,2R,3R,4S,5R)-5-Benzoyloxy-1,2-dihydroxy-3,4-isopropylidenedioxy-cyclohexane-1-carboxylate | 88% | nih.govresearchgate.net |

| Methyl (3R,4R)-4-chloro-5-hydroxy-3-(methanesulfonyloxy)cyclohex-1-ene-1-carboxylate | K₂CO₃, Methanol, Room temp. | Epoxidation | Methyl (3R,4S,5R)-3,4-Epoxy-5-hydroxy-cyclohex-1-ene-1-carboxylate | 95% | acs.org |

Once the 3,4-diol is protected, the C-5 hydroxyl group becomes available for selective modification. This hydroxyl group can be readily acylated to introduce various ester functionalities. For example, reaction of methyl (3R,4S,5R)-3,4-O-isopropylidene shikimate with benzoyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) furnishes the corresponding C-5 benzoate (B1203000) ester in high yield. nih.govacs.org Similarly, acetylation can be achieved using acetic anhydride (B1165640) and triethylamine. acs.org

Besides acylation, the C-5 hydroxyl can be protected with other groups, such as silyl (B83357) ethers. Protection with a tert-butyldiphenylsilyl (TBDPS) group can be accomplished by reacting the corresponding epoxide derivative with tert-butyldiphenylsilyl chloride and imidazole. acs.org These manipulations are crucial for orchestrating multi-step syntheses by differentiating the reactivity of the various hydroxyl groups present in the molecule's derivatives. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl (3R,4S,5R)-3,4-O-isopropylidene shikimate | Benzoyl chloride, Triethylamine, DMAP, CH₂Cl₂, 0 °C to Room temp. | Methyl (3R,4S,5R)-3,4-O-isopropylidene-5-O-benzoyl shikimate | 96% | nih.govacs.org |

| Methyl (3S,4R,5R)-5-(tert-butyldiphenylsilyloxy)-3-acetoxy-4-hydroxyl-cyclohex-1-ene-1-carboxylate | Acetic anhydride, Triethylamine, DMAP, Ethyl acetate, 0 °C | Corresponding diacetate | 96% | acs.org |

| Methyl (3R,4S,5R)-3,4-Epoxy-5-hydroxy-cyclohex-1-ene-1-carboxylate | TBDPSCl, Imidazole, CH₂Cl₂, Reflux | Methyl (3R,4S,5R)-5-(tert-butyldiphenylsilyloxy)-3,4-epoxy-cyclohex-1-ene-1-carboxylate | 93% | acs.org |

Stereoselective Chemical Transformations

The intrinsic chirality of this compound, derived from naturally occurring (-)-shikimic acid, makes it an exemplary chiral building block. caldic.com Its rigid, conformationally restricted structure, enforced by the isopropylidene group, allows for a high degree of stereocontrol in subsequent synthetic steps.

The well-defined stereochemistry of this compound and its derivatives is fundamental to its use in the total synthesis of other chiral molecules. The existing stereocenters at C-3, C-4, and C-5 dictate the facial selectivity of reactions at prochiral centers, such as the C-1/C-2 double bond. This principle is elegantly demonstrated in the highly stereoselective syntheses of (+)-proto-quercitol and (-)-gala-quercitol from (-)-shikimic acid. nih.govacs.org In these multi-step syntheses, the stereochemical integrity of the shikimate backbone is maintained and used to install new stereocenters with predictable configurations. nih.gov

The utility of this chiral precursor extends to the synthesis of diverse structures, including trihydroxylated cyclohexane (B81311) β-amino acids and azepane-based glycosidase inhibitors. researchgate.net In each case, the shikimic acid framework provides the foundational chirality, enabling the construction of complex targets with high stereopurity. researchgate.netox.ac.uk This strategy avoids the need for asymmetric catalysts or chiral auxiliaries in later stages, making the synthetic routes more efficient. nih.gov

The presence of the bulky isopropylidene group on one face of the cyclohexene (B86901) ring creates a significant steric bias, which is exploited to achieve high diastereoselectivity in addition reactions. As mentioned previously, the ruthenium-catalyzed dihydroxylation of the olefinic bond proceeds via catalyst coordination to the face opposite the acetonide moiety, resulting in the formation of a single diastereomer of the diol. nih.govresearchgate.net

Similarly, the reduction of ketone functionalities introduced into the ring system can be highly diastereoselective. For instance, the reduction of a C-2 ketone derivative with sodium borohydride leads to the formation of an alcohol where the hydride has attacked from the less sterically hindered convex face of the molecule, away from the protecting groups. nih.gov This steric control is a recurring theme in the chemistry of isopropylidene shikimate derivatives and is a cornerstone of its application in stereocontrolled synthesis. caldic.com

Applications of 3,4 O Isopropylidene Shikimic Acid As a Chiral Building Block

Total Synthesis of Complex Natural Products

The unique stereochemical arrangement of 3,4-O-Isopropylidene shikimic acid provides a robust platform for the synthesis of complex natural products, allowing chemists to construct challenging molecular architectures with high precision.

Enantiospecific Synthesis of Polyhydroxylated Cyclohexane (B81311) Derivatives (e.g., (+)-proto-Quercitol and (-)-gala-Quercitol)

The protection of the cis-vicinal diols at the C3 and C4 positions of shikimic acid with an isopropylidene group is a key initial step in the multi-step syntheses of polyhydroxylated cyclohexane derivatives like (+)-proto-Quercitol and (-)-gala-Quercitol. nih.govacs.org This strategic protection allows for selective manipulation of the remaining hydroxyl group and the carbon-carbon double bond.

The synthesis of these quercitols from (-)-shikimic acid involves an initial esterification to produce methyl (-)-shikimate, which is then treated with 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid to yield methyl (3R,4S,5R)-3,4-O-Isopropylidene shikimate. nih.govacs.org This key intermediate is then carried through a sequence of reactions including benzoylation, epoxidation, and reduction to achieve the desired stereochemistry of the final products. nih.gov

| Product | Starting Material | Number of Steps | Overall Yield |

| (+)-proto-Quercitol | (-)-Shikimic Acid | 11 | 41% |

| (-)-gala-Quercitol | (-)-Shikimic Acid | 13 | 33% |

Synthesis of Azepane Derivatives

The carbon framework of this compound also serves as a valuable scaffold for the synthesis of azepane derivatives, which are seven-membered nitrogen-containing heterocyclic compounds. A stereoselective synthesis of (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol hydrochloride has been successfully developed from (-)-shikimic acid. researchgate.netox.ac.uk

This synthetic route involves the transformation of (-)-shikimic acid into a dicarbonyl compound, specifically (4S,5R)-2,2-dimethyl-5-((R)-1′,4′-di(tert-butyldimethylsilyl)oxy-3′-oxobutyl)-1,3-dioxolane-4-carbaldehyde. researchgate.net The crucial step in forming the azepane ring is a double reductive amination of this intermediate, leading to the final polyhydroxylated azepane. researchgate.net These azepane derivatives are of interest as potential glycosidase inhibitors. researchgate.netox.ac.uk

Synthesis of Pharmaceutical Intermediates and Analogs

Beyond the synthesis of natural products, this compound plays a pivotal role in the pharmaceutical industry, particularly in the creation of antiviral drug scaffolds and in the exploration of modified metabolic pathways.

Precursor in Antiviral Agent Scaffold Synthesis (e.g., Oseltamivir (B103847) Phosphate)

Shikimic acid is a well-established precursor for the industrial synthesis of the antiviral drug oseltamivir phosphate, marketed as Tamiflu. nih.govcaldic.combas.bgwikipedia.orgnih.gov The protection of the 3,4-diols of shikimic acid as an isopropylidene acetal (B89532) is a common strategy in many synthetic routes to oseltamivir. wikipedia.org This protection facilitates subsequent chemical transformations on the molecule.

| Drug | Precursor | Key Intermediate | Significance |

| Oseltamivir Phosphate (Tamiflu) | (-)-Shikimic Acid | 3,4-O-Isopropylidene shikimate derivative | Key antiviral for influenza A and B |

Development of Modified Shikimate Pathway Analogs

Researchers have also utilized this compound and related derivatives to synthesize analogs of intermediates in the shikimate pathway. These modified analogs are valuable tools for studying the enzymes involved in this metabolic route and for developing potential inhibitors. acs.org

By introducing modifications to the core structure of shikimic acid, scientists can probe the substrate specificity and mechanism of enzymes like shikimate kinase. For example, five-membered ring analogs of shikimic acid have been designed and synthesized. acs.org Enzymatic studies have shown that some of these analogs can be processed by shikimate kinase, demonstrating that the enzyme can tolerate some structural modifications of its natural substrate. acs.org This line of research opens up possibilities for the design of novel antimicrobial agents that target the shikimate pathway, which is essential in bacteria, fungi, and plants, but absent in mammals.

Advanced Analytical Methodologies in 3,4 O Isopropylidene Shikimic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the isolation and quantification of 3,4-O-Isopropylidene shikimic acid from various matrices, ensuring the purity and quality of research and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) for Determination and Quality Control

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the precise determination and quality control of this compound. nih.govtandfonline.com Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its quantification in pharmaceutical formulations and biological samples. nih.govresearchgate.nettandfonline.com

A common approach involves the use of a C18 column, which separates compounds based on their hydrophobicity. nih.govtandfonline.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an acidic aqueous solution, like dilute phosphoric acid or acetic acid, to ensure good peak shape and resolution. nih.govresearchgate.nettandfonline.com Detection is commonly performed using a UV detector, with the wavelength set to around 220 nm, where the compound exhibits significant absorbance. nih.govtandfonline.comtandfonline.com

The developed HPLC methods have demonstrated excellent linearity over a specific concentration range, indicating a direct and proportional relationship between the detector response and the concentration of the analyte. nih.govtandfonline.com Furthermore, these methods have shown high accuracy, with recovery studies yielding results close to 100%, and good precision, as indicated by low relative standard deviation (RSD) values. nih.govtandfonline.com These characteristics make HPLC a reliable and robust technique for the routine analysis of this compound.

HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Nova pak-C18 (3.9 mm × 150 mm, 4 μm) nih.govtandfonline.com | Agilent Eclipse Plus C18 (4.6 mm × 100 mm, 3.5 µm) researchgate.net | Hypersil ODS2 (4.6 mm × 250 mm, 5 µm) tandfonline.com |

| Mobile Phase | Acetonitrile:0.05% Phosphoric Acid (15:85) nih.govtandfonline.com | Acetonitrile:0.05% Phosphoric Acid (10:90) researchgate.net | Methanol:0.03% Acetic Acid (50:100) tandfonline.com |

| Flow Rate | 0.8 mL/min nih.govtandfonline.com | 1.0 mL/min researchgate.net | 1.0 mL/min tandfonline.com |

| Detection Wavelength | 220 nm nih.govtandfonline.com | 220 nm researchgate.net | 220 nm tandfonline.com |

| Linearity Range | 0.1024 - 4.7268 µg (r = 0.9999) nih.govtandfonline.com | Not specified | Not specified |

| Recovery | 103.04% (RSD = 1.21%) nih.govtandfonline.com | Not specified | Not specified |

Mass Spectrometry-Based Profiling

Mass spectrometry, often coupled with a chromatographic separation technique, provides a powerful platform for the identification and quantification of metabolites, offering deep insights into the biochemical pathways involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for metabolomic profiling, capable of separating and identifying a wide range of volatile and semi-volatile compounds. In the context of this compound research, GC-MS can be employed for non-targeted metabolomics to understand the broader physiological effects of the compound. For instance, a non-targeted metabolomics analysis using GC-MS was utilized to investigate the anti-inflammatory effects of 3,4-oxo-isopropylidene-shikimic acid in a colitis model.

The general workflow for GC-MS metabolomic analysis involves derivatization of the analytes to increase their volatility and thermal stability, followed by separation on a capillary column and detection by a mass spectrometer. The mass spectrometer fragments the eluted compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint for identification. By comparing these spectra to established libraries, a wide array of metabolites can be identified and their relative abundances determined. This approach allows researchers to map the metabolic perturbations induced by this compound, providing clues to its mechanism of action. While shikimic acid itself and its derivatives are often analyzed by GC-MS, this typically requires a derivatization step, such as silylation, to make them amenable to gas chromatography.

Illustrative GC-MS Parameters for Metabolite Profiling

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | DB-5ms (30 m × 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Data Analysis | Comparison of mass spectra and retention indices with databases (e.g., NIST, Fiehn) |

Spectroscopic Techniques for Investigating Active Species

Spectroscopic methods are instrumental in elucidating the mechanisms behind the biological activities of compounds like this compound, particularly in the context of their antioxidant properties.

Electron Spin Resonance (ESR) for Radical Scavenging Potency Evaluation

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection of free radicals. This makes it an invaluable tool for assessing the radical scavenging ability of antioxidant compounds. The antioxidant activity of this compound has been evaluated using the ESR spin-trapping technique. nih.govtandfonline.com

In this method, a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to react with short-lived free radicals to form a more stable radical adduct that can be detected by ESR. The intensity of the ESR signal from the radical adduct is proportional to the concentration of the trapped radical. By introducing an antioxidant like this compound into the system, the reduction in the ESR signal intensity can be measured, providing a direct quantification of its radical scavenging capacity.

Research has shown that this compound exhibits moderate antioxidant activity by scavenging superoxide (B77818) and hydroxyl radicals, with determined IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. nih.govtandfonline.com

Radical Scavenging Activity of this compound Determined by ESR

| Radical Species | IC50 Value (μg/mL) | Reference |

|---|---|---|

| Superoxide Radical (O2•−) | 0.214 | nih.govtandfonline.com |

| Hydroxyl Radical (•OH) | 0.450 | nih.govtandfonline.com |

Biological Research Applications and Mechanistic Studies of 3,4 O Isopropylidene Shikimic Acid and Its Research Derivatives

In Vitro and Ex Vivo Mechanistic Investigations

The synthetic shikimic acid derivative, 3,4-O-Isopropylidene shikimic acid, has been the subject of various in vitro and ex vivo studies to elucidate its mechanisms of action at a cellular and molecular level. These investigations have explored its influence on metabolic pathways, enzyme activity, and cellular inflammatory responses.

Modulation of Cellular Metabolic Processes (e.g., lipid accumulation and adipokine secretion in 3T3-L1 fibroblasts)

Research has shown that this compound can modulate adipogenesis. In studies utilizing murine 3T3-L1 fibroblasts, a common model for adipocyte differentiation, the compound was found to promote the differentiation process. researchgate.net Treatment with this compound led to an increase in triglyceride content by 26%. researchgate.net

The mechanism behind this involves the upregulation of key transcription factors essential for adipogenesis. The compound was observed to increase the expression of CCAAT/enhancer binding proteins (C/EBP) β and α, as well as peroxisome proliferator-activated receptor γ (PPARγ). researchgate.netguidechem.com Consequently, the expression of PPARγ target genes, such as adipocyte fatty acid binding protein (aP2) and fatty acid synthase (FAS), was also increased. researchgate.netguidechem.com Furthermore, this compound stimulated the expression of adipokines, including adiponectin, leptin, and resistin, in the differentiating adipocytes. researchgate.net

Table 1: Effect of this compound on Gene Expression in 3T3-L1 Cells

| Gene/Protein | Effect | Reference |

| C/EBPβ | Increased Expression | researchgate.net |

| PPARγ | Increased Expression | researchgate.net |

| C/EBPα | Increased Expression | researchgate.net |

| aP2 | Increased Expression | researchgate.net |

| FAS | Increased Expression | researchgate.net |

| Adiponectin | Increased Expression | researchgate.net |

| Leptin | Increased Expression | researchgate.net |

| Resistin | Increased Expression | researchgate.net |

| Triglyceride Content | Increased by 26% | researchgate.net |

Enzyme Inhibition Studies (e.g., shikimate dehydrogenase related mechanisms)

The broader family of shikimic acid derivatives has been investigated for potential enzyme inhibition. Specifically, studies have been conducted on derivatives of shikimic acid as potential inhibitors of the shikimate dehydrogenase enzyme from Escherichia coli. researchgate.net Shikimate dehydrogenase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. researchgate.net

Impact on Cellular Adhesion and Inflammatory Mediators (e.g., polymorphonuclear leukocyte adhesion to TNF-α-induced endothelial cells)

This compound has demonstrated a notable impact on cellular processes central to inflammation. In vitro studies have shown that it can inhibit the adhesion of human polymorphonuclear leukocytes (PMNs) to human umbilical vein endothelial cells (HUVEC) that have been stimulated with tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

This inhibitory effect was observed to be concentration-dependent. At concentrations ranging from 1 to 100 micromol/L, this compound reduced PMN adhesion with an inhibitory rate of 17.2% to 53.5%. nih.gov The mechanism underlying this effect involves the downregulation of key adhesion molecules. Research confirmed that the compound significantly inhibited both the surface protein and mRNA expression of Intercellular Adhesion Molecule-1 (ICAM-1) on TNF-α-induced endothelial cells. nih.gov

Table 2: Inhibition of PMN Adhesion to TNF-α-Induced HUVEC by this compound

| Concentration (μmol/L) | Inhibition Rate (%) | Reference |

| 1 - 100 | 17.2 - 53.5 | nih.gov |

Animal Model Studies on Biological Effects

The potential therapeutic effects of this compound have been further explored in various animal models, focusing primarily on its anti-inflammatory and analgesic properties.

Anti-inflammatory Response Mechanisms (e.g., reduction of prostaglandin (B15479496) E2 and malondialdehyde levels in oedema tissue)

In animal models of inflammation, such as carrageenan-induced paw oedema in rats, this compound has been shown to exert significant anti-inflammatory effects. tandfonline.comtandfonline.com A key mechanism identified is the reduction of inflammatory mediators in the affected tissue. Studies have reported that the compound decreases the production of prostaglandin E2 (PGE2) and malondialdehyde (MDA), a marker of lipid peroxidation, in oedema paw tissue. tandfonline.comtandfonline.comnih.gov

The reduction in PGE2 levels has been recorded at up to 15.6%, while MDA levels were decreased by as much as 27.6%. tandfonline.com Further studies in models of experimental colitis confirmed these findings, showing that the compound could depress MDA and nitric oxide (NO) levels, as well as the activity of inducible nitric oxide synthase (iNOS). nih.govnih.gov The anti-inflammatory action is also linked to the modulation of the IκBα/NF-κB p65 signaling pathway. nih.gov The compound demonstrated a reduction of inflammation in various models, including xylene-induced ear oedema (18.1–31.4% reduction) and carrageenan-induced paw oedema (7.8–51.0% reduction). tandfonline.comnih.gov

Table 3: Anti-inflammatory Effects of this compound in Rat Models

| Parameter | Model | Maximum Reduction (%) | Reference |

| Prostaglandin E2 (PGE2) | Carrageenan-induced paw oedema | 15.6 | tandfonline.com |

| Malondialdehyde (MDA) | Carrageenan-induced paw oedema | 27.6 | tandfonline.com |

| Xylene-induced ear oedema | Oedema inhibition | 31.4 | tandfonline.comnih.gov |

| Carrageenan-induced paw oedema | Oedema inhibition | 51.0 | tandfonline.comnih.gov |

Analgesic Effects (e.g., in pain models)

Alongside its anti-inflammatory properties, this compound has demonstrated analgesic effects in established animal pain models. tandfonline.comnih.gov In the acetic acid-induced writhing test in mice, a model for visceral pain, the compound caused a significant reduction in the number of writhes, with inhibition ranging from 15.6% to 48.9%. tandfonline.comnih.gov

In the hot plate test, a model for central analgesic activity, the compound was found to increase the latency time to a pain response. tandfonline.com This effect indicates a higher pain threshold, with the increase in latency reported to be between 10.5% and 28.5%. tandfonline.comnih.gov

Table 4: Analgesic Effects of this compound in Mice

| Pain Model | Effect | Range of Efficacy | Reference |

| Acetic acid-induced writhing | Reduction in writhing | 15.6% - 48.9% | tandfonline.comnih.gov |

| Hot plate test | Increased pain latency | 10.5% - 28.5% | tandfonline.comnih.gov |

Antioxidant Activity Evaluation (e.g., scavenging superoxide (B77818) and hydroxyl radicals)

Research has demonstrated that this compound (ISA) possesses notable antioxidant properties. tandfonline.comnih.gov Studies have specifically investigated its capacity to scavenge reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. The antioxidant activity of ISA has been evaluated using techniques like electron spin resonance (ESR) spin-trapping. tandfonline.comnih.gov

In these studies, ISA exhibited a moderate ability to scavenge both superoxide and hydroxyl radicals. tandfonline.comnih.gov The scavenging effects were quantified by determining the IC50 values, which represent the concentration of ISA required to inhibit 50% of the radical activity. The reported IC50 values for scavenging superoxide and hydroxyl radicals were 0.214 µg/mL and 0.450 µg/mL, respectively. tandfonline.comnih.govguidechem.comchemicalbook.com Furthermore, at a concentration of 10⁻³ M, ISA displayed an 18.7% inhibition of hydrogen peroxide. tandfonline.com This antioxidant action is believed to contribute to its other observed biological effects, such as its anti-inflammatory properties. tandfonline.comguidechem.comchemicalbook.com

Table 1: Antioxidant Activity of this compound

| Radical | IC50 Value (µg/mL) |

|---|---|

| Superoxide Radical | 0.214 tandfonline.comnih.govguidechem.comchemicalbook.com |

| Hydroxyl Radical | 0.450 tandfonline.comnih.govguidechem.comchemicalbook.com |

| Hydrogen Peroxide Inhibition (at 10⁻³ M) | 18.7% tandfonline.com |

Antithrombotic and Anticoagulant Research (e.g., antiplatelet aggregation)

The antithrombotic potential of this compound has been a subject of investigation, with studies focusing on its effects on platelet aggregation. nih.gov Research indicates that ISA can inhibit thrombosis by preventing the aggregation of platelets. guidechem.comchemicalbook.comnih.gov This anti-platelet aggregation effect has been observed in both in vivo and in vitro models. nih.gov

Table 2: Antithrombotic Effects of this compound in a Rat MCAT Model

| ISA Dose (mg/kg) | Reduction in Infarct Size (%) |

|---|---|

| 100 | 27.8 nih.gov |

| 200 | 31.6 nih.gov |

Pharmacokinetic and Tissue Distribution Research in Animal Models

Pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. researchgate.net Following oral administration, the bioavailability of ISA was found to be 27.35% when compared to intravenous administration. researchgate.net The area under the curve (AUC) for oral and intravenous routes were 836.13 mg/L·min and 3057.02 mg/L·min, respectively. researchgate.net

The compound showed instability in artificial gastric juice, with approximately 20-50% degradation within 2 hours. researchgate.net However, it was found to be stable in artificial intestinal solutions and showed minimal degradation in liver and intestinal microsomes and hepatocytes. researchgate.net Excretion studies revealed that after oral administration, 22.9% of the intact ISA was excreted in urine, 31.66% in feces, and 0.19% in bile. researchgate.net The relatively low oral bioavailability may be attributed to its instability in the acidic environment of the stomach and potential overdose effects. researchgate.net

Ameliorative Effects on Experimental Colitis Models

The therapeutic potential of this compound in treating inflammatory bowel disease has been investigated using experimental models of colitis in rats. nih.govresearchgate.netspringermedizin.de In a model of colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS), administration of ISA demonstrated significant ameliorative effects. nih.govresearchgate.net

Treatment with ISA (at doses of 50, 100, and 200 mg/kg) for 14 days after colitis induction resulted in a significant improvement in colonic injury and inflammation. nih.gov This was evidenced by reduced macroscopic damage scores and decreased myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.govresearchgate.net Furthermore, ISA treatment led to a dose-dependent decrease in malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in plasma and colon tissues. nih.govresearchgate.net The protective effects of ISA in this model are thought to be mediated through its antioxidant actions and its ability to inhibit arachidonic acid metabolism and modulate the IκBα/NF-κB p65 signaling pathway. nih.gov Studies have also shown that ISA can inhibit the expression of inflammatory cytokines, cell adhesion molecules, and matrix metalloproteinase-9 (MMP-9), further contributing to its anti-colitis effects. nih.gov

Table 3: Effects of this compound on Biochemical Parameters in a Rat Colitis Model

| Parameter | Effect of ISA Treatment |

|---|---|

| Macroscopic Damage Score | Decreased nih.govresearchgate.net |

| Myeloperoxidase (MPO) Activity | Decreased nih.govresearchgate.net |

| Malondialdehyde (MDA) Levels | Decreased nih.govresearchgate.net |

| Nitric Oxide (NO) Levels | Decreased nih.govresearchgate.net |

| Superoxide Dismutase (SOD) Activity | Increased nih.govresearchgate.net |

| Glutathione Peroxidase (GSH-Px) Activity | Increased nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for 3,4 O Isopropylidene Shikimic Acid

Innovations in Asymmetric Synthesis and Catalyst Development for Derivatives

The development of efficient and highly stereoselective synthetic routes to derivatives of 3,4-O-Isopropylidene shikimic acid is a cornerstone of ongoing research. The protection of the 3- and 4-hydroxyl groups with an isopropylidene group provides a stable scaffold for further chemical modifications. acs.org

Recent synthetic strategies often commence with the esterification of shikimic acid to produce methyl (-)-shikimate, followed by the protection of the vicinal hydroxyls as an acetonide. acs.org This key intermediate, methyl (3R,4S,5R)-3,4-O-isopropylidene shikimate, serves as a versatile starting point for a variety of transformations. acs.org For instance, reaction with benzoyl chloride furnishes a benzoate (B1203000) derivative, which can then undergo stereoselective dihydroxylation catalyzed by ruthenium(III) chloride. acs.org

Exploration of Novel Biologically Active Derivatives for Mechanistic Insight

Beyond its role as a synthetic intermediate, derivatives of this compound are being investigated for their own biological activities. Research has shown that this compound itself exhibits anti-inflammatory, analgesic, and antioxidant properties. tandfonline.comtandfonline.com

Studies have demonstrated its ability to reduce inflammation in various models, such as xylene-induced ear edema and carrageenan-induced paw edema in rodents. tandfonline.comtandfonline.com Mechanistically, it has been shown to decrease the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and malondialdehyde (MDA). tandfonline.comtandfonline.com Furthermore, it has exhibited analgesic effects in acetic acid-induced writhing and hot plate tests. tandfonline.comtandfonline.com The compound also displays antioxidant activity by scavenging superoxide (B77818) and hydroxyl radicals. tandfonline.com

A significant area of investigation is its effect on inflammatory pathways. Research indicates that this compound can ameliorate experimental colitis in rats. nih.gov This therapeutic effect is linked to its ability to modulate the IκBα/NF-κB p65 signaling pathway and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2). nih.gov It has also been found to inhibit the adhesion of polymorphonuclear leukocytes to endothelial cells induced by tumor necrosis factor-alpha (TNF-α) by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov These findings open avenues for developing new anti-inflammatory agents based on the shikimic acid scaffold. oaji.netresearchgate.netdovepress.com

Integration with Synthetic Biology and Metabolic Engineering for Enhanced Precursor Production

The availability of shikimic acid, the precursor to this compound, is a critical factor for its large-scale application. While traditionally extracted from Chinese star anise (Illicium verum), this method can be costly and subject to supply instabilities. nih.gov Consequently, there is a strong drive towards developing microbial production platforms, primarily using engineered Escherichia coli. nih.govfrontiersin.org

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of shikimic acid in microorganisms. nih.govdtu.dk Key strategies include:

Increasing Precursor Availability: Engineering the central carbon metabolism to channel more phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial precursors of the shikimate pathway, is a common approach. frontiersin.orgmdpi.com This can be achieved by inactivating competing pathways or overexpressing key enzymes. nih.govmdpi.com

Overcoming Feedback Inhibition: The shikimate pathway is tightly regulated. Therefore, using feedback-resistant mutants of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is crucial for high-level production. mdpi.commdpi.com

Blocking Competing Pathways: Inactivating enzymes that divert shikimate into downstream pathways, such as shikimate kinase, leads to its accumulation. mdpi.commdpi.com

Systems and Synthetic Biology Approaches: Advanced tools like quorum sensing circuits are being employed to dynamically regulate metabolic flux, balancing cell growth with product synthesis to maximize yield. mdpi.com Omics technologies, including genomics and proteomics, are used to identify non-intuitive gene targets for further strain improvement. frontiersin.orgnih.gov

These integrated approaches have led to significant increases in shikimic acid titers, with some engineered E. coli strains producing over 60 g/L in bioreactors. mdpi.com

Computational Chemistry and Molecular Modeling in Design and Mechanism Elucidation

Computational chemistry and molecular modeling are becoming indispensable tools in the study of this compound and its derivatives. These methods provide valuable insights into molecular structure, stability, and interactions, guiding the design of new compounds and helping to elucidate their mechanisms of action.

For instance, conformational analysis can be used to predict the stereochemical outcome of reactions, such as the reduction of ketone derivatives of the shikimate backbone. acs.org Molecular docking studies can be employed to predict the binding affinity of novel derivatives to target proteins, such as viral neuraminidase or enzymes involved in inflammatory pathways. mdpi.com This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how these molecules interact with their biological targets, revealing key binding interactions and the structural basis for their activity. mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) predictions are also crucial in the early stages of drug discovery to assess the pharmacokinetic properties and potential toxicity of new derivatives, helping to identify candidates with favorable drug-like characteristics. mdpi.com These computational approaches accelerate the research and development process, enabling a more rational and efficient design of novel bioactive molecules derived from this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-O-isopropylidene shikimic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves protecting the hydroxyl groups of shikimic acid using acetone under acidic catalysis. Key steps include:

- Protection Strategy : Use anhydrous acetone with a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) to form the isopropylidene ketal at the 3,4-positions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust reaction time (6–24 hours) and temperature (room temperature to reflux) to balance yield and selectivity. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Confirm regioselectivity using -NMR, comparing shifts of protected vs. unprotected hydroxyl protons .

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

Answer:

- NMR Analysis :

- -NMR: Identify ketal protons (δ 1.3–1.5 ppm, singlet for two methyl groups) and compare with unmodified shikimic acid. Use -NMR to confirm carbonyl carbon shifts (δ ~100–110 ppm for ketal carbons) .

- Mass Spectrometry : Perform HRMS (ESI or EI) to verify molecular ion peaks (CHO, MW 214.21 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect ketal C-O-C stretches (~1100–1250 cm) and absence of free hydroxyl peaks .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Answer:

- Storage : Store at 15–30°C in airtight, light-protected containers. Avoid prolonged exposure to moisture to prevent ketal hydrolysis .

- pH Sensitivity : Degrades in acidic conditions (pH < 3), releasing shikimic acid. Monitor stability via pH-controlled stability studies (e.g., HPLC quantification over 24–72 hours) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typically safe for short-term handling) .

Advanced Research Questions

Q. How can researchers elucidate the anti-inflammatory mechanism of this compound, particularly its interaction with nitric oxide synthase (NOS)?

Answer:

Q. What strategies can be employed to enhance the bioavailability or potency of this compound through structural modifications?

Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) to improve solubility or lipophilic moieties (e.g., acyl chains) for membrane permeability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated or halogenated derivatives) and test anti-inflammatory activity in murine models. Correlate substituent effects with IC trends .

Q. How can advanced chromatographic or spectroscopic methods quantify this compound in complex biological matrices?

Answer:

Q. What experimental frameworks are suitable for studying synergistic effects between this compound and conventional anti-inflammatory agents?

Answer:

- Combination Index (CI) : Apply the Chou-Talalay method to calculate CI values in cell-based assays. A CI < 1 indicates synergy (e.g., with dexamethasone) .

- In Vivo Models : Use carrageenan-induced paw edema in rats to compare monotherapy vs. combination efficacy (e.g., reduced edema volume by ≥30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。